4-Bromo-2-(m-tolyl)thiazole
Overview
Description
4-Bromo-2-(m-tolyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 4-position and a methylphenyl (m-tolyl) group at the 2-position. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(m-tolyl)thiazole typically involves the reaction of 2-bromoacetophenone with thiourea under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(m-tolyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts with ligands such as triphenylphosphine in solvents like toluene or DMF.
Major Products
The major products formed from these reactions include various substituted thiazoles, thiazole oxides, and thiazole derivatives with extended conjugation or additional functional groups .
Scientific Research Applications
4-Bromo-2-(m-tolyl)thiazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Applications: Used in the synthesis of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 4-Bromo-2-(m-tolyl)thiazole depends on its specific application. In medicinal chemistry, it often acts by binding to specific enzymes or receptors, inhibiting their activity. The thiazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The bromine atom and the m-tolyl group enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(m-tolyl)thiazole: Similar structure but with different substitution pattern.
4-Chloro-2-(m-tolyl)thiazole: Chlorine atom instead of bromine.
2-(m-Tolyl)thiazole: Lacks the bromine substitution.
Uniqueness
4-Bromo-2-(m-tolyl)thiazole is unique due to the presence of both the bromine atom and the m-tolyl group, which confer distinct chemical reactivity and biological activity. The bromine atom makes it a versatile intermediate for further functionalization, while the m-tolyl group enhances its lipophilicity and membrane permeability .
Properties
IUPAC Name |
4-bromo-2-(3-methylphenyl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-7-3-2-4-8(5-7)10-12-9(11)6-13-10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDRVZDUJSFFMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286410 | |
Record name | Thiazole, 4-bromo-2-(3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142196-29-9 | |
Record name | Thiazole, 4-bromo-2-(3-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142196-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazole, 4-bromo-2-(3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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